4-fluoro-N-(thiophen-2-ylmethyl)aniline
Description
Overview of N-Substituted Aniline (B41778) Derivatives in Contemporary Organic Chemistry
N-substituted aniline derivatives, also known as N-aryl amines, are a fundamental class of organic compounds characterized by a nitrogen atom connected to at least one aryl group. wjpmr.comrsc.org These structures are of significant interest and are integral to a wide array of applications, from pharmaceuticals and agrochemicals to materials science. wjpmr.comrsc.org The aniline moiety itself serves as a crucial building block in the synthesis of a diverse range of more complex molecules. wjpmr.comwisdomlib.org
The versatility of N-substituted anilines stems from the reactivity of the amino group, which can readily react with aldehydes and ketones. sci-hub.se This reactivity allows for the construction of various molecular frameworks. sci-hub.se In the realm of materials science, these derivatives are used in the manufacturing of organometallic complexes and ferromagnetic materials. sci-hub.se Furthermore, they are precursors in the production of polymers like polyurethanes and polyamides. echemi.com
The synthesis of N-substituted anilines is a major focus in organic chemistry. rsc.org Traditional methods often involve copper-mediated Ullmann-type conditions. nih.gov More modern approaches include palladium-catalyzed Buchwald-Hartwig amination and photocatalytic dehydrogenation, which offer milder and more efficient routes to these valuable compounds. wjpmr.comrsc.orgnih.gov The electronic properties of substituted anilines are of great interest; electron-donating groups on the aromatic ring tend to increase the basicity of the nitrogen atom, while electron-withdrawing groups decrease it. pearson.com This tunability is a key factor in their widespread use.
Aniline and its derivatives are foundational in the production of dyes and pigments, with their chemical properties allowing for the creation of a vast spectrum of colors. echemi.comyufenggp.com In the pharmaceutical industry, they are essential intermediates for a multitude of drugs targeting a range of conditions, including cancer and cardiovascular diseases. echemi.comyufenggp.com
Significance of Thiophene (B33073) Moieties in Heterocyclic Compound Research
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science. nih.govnih.govproquest.com Its structural and electronic properties make it a valuable component in the design of new therapeutic agents and functional materials. nih.govrsc.org Thiophene and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govproquest.comresearchgate.net
The sulfur atom in the thiophene ring can participate in drug-receptor interactions, enhancing the binding affinity of a molecule. nih.gov It is considered a bioisostere of a phenyl ring, meaning it can often replace a benzene (B151609) ring in a drug molecule without significantly altering its biological activity, a concept that has been widely exploited in drug design. cognizancejournal.com This bioisosteric relationship is exemplified by the similar boiling points of thiophene (84°C) and benzene (81.1°C). cognizancejournal.com
A significant number of commercially available drugs contain a thiophene nucleus, highlighting its importance in the pharmaceutical industry. nih.govproquest.com Examples include the anti-inflammatory drug suprofen (B1682721) and the antipsychotic olanzapine. nih.gov The thiophene moiety is also found in naturally occurring metabolites, many of which possess notable biological activities such as antiviral and insecticidal effects. mdpi.comencyclopedia.pub
In materials science, thiophene derivatives are utilized in the development of organic semiconductors and light-emitting diodes. nih.govrsc.org The synthetic accessibility of the thiophene ring allows for a wide range of chemical modifications, enabling the fine-tuning of its electronic and physical properties for various applications. nih.govnih.gov
Positioning of 4-Fluoro-N-(thiophen-2-ylmethyl)aniline within the Landscape of Fluorinated Anilines and Thiophen-Derived Scaffolds
The structure of this compound incorporates three key structural motifs: a 4-fluoroaniline (B128567) core, a thiophen-2-ylmethyl group, and the N-alkylation that links them. This positions the compound at the intersection of several important classes of molecules in chemical research.
Thiophen-Derived Scaffolds: As discussed, the thiophene ring is a well-established pharmacophore. nih.govnih.gov In this compound, the thiophene is connected via a methylene (B1212753) linker to the aniline nitrogen. This "thiophen-2-ylmethyl" substructure is a common building block. The combination of a thiophene ring with other aromatic systems is a strategy used to create novel molecular architectures with potential biological activity. For example, N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been synthesized and shown to possess fungicidal properties. mdpi.com
By bringing together a fluorinated aniline and a thiophene moiety, this compound represents a hybrid structure that leverages the advantageous properties of both components. The fluorine atom can enhance metabolic stability and receptor binding, while the thiophene ring contributes its own potential for biological interactions and favorable physicochemical properties. This combination makes it and related structures interesting candidates for further investigation in medicinal chemistry and materials science.
Chemical Compound Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 51305-47-6 | C11H10FNS | 207.27 |
| This compound hydrochloride | Not Available | C11H10FNS•HCl | 243.73 scbt.com |
| 4-Fluoroaniline | 371-40-4 | C6H6FN | 111.12 nih.gov |
| 2-Fluoro-4-methyl-N-(thiophen-2-ylmethyl)aniline | Not Available | C12H12FNS | 221.3 cymitquimica.com |
| 4-Fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline | 1020960-62-6 | C12H12FNS | 221.29 |
| 4-Fluoro-N-(furan-2-ylmethyl)aniline hydrochloride | Not Available | C11H11ClFNO | 227.663 chemspider.com |
| Benzene | 71-43-2 | C6H6 | 78.11 |
| Suprofen | 40828-46-4 | C14H12O3S | 260.31 |
| Olanzapine | 132539-06-1 | C17H20N4S | 312.43 |
Structure
3D Structure
Properties
Molecular Formula |
C11H10FNS |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-fluoro-N-(thiophen-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H10FNS/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7,13H,8H2 |
InChI Key |
BTESPOBCANPHTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC=C(C=C2)F |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
The ¹H NMR spectrum of 4-fluoro-N-(thiophen-2-ylmethyl)aniline provides a wealth of information regarding the location and connectivity of hydrogen atoms. Based on the analysis of similar compounds, such as N-(thiophen-2-ylmethyl)aniline and various 4-fluoroaniline (B128567) derivatives, a detailed assignment of the proton signals can be predicted.
The spectrum is expected to show distinct signals for the aromatic protons on both the fluorophenyl and thiophene (B33073) rings, the methylene (B1212753) (-CH₂-) protons, and the amine (N-H) proton. The protons on the 4-fluorophenyl ring typically appear as two sets of multiplets due to coupling with each other and with the fluorine atom. The protons of the thiophene ring exhibit characteristic shifts and coupling patterns. A singlet is anticipated for the methylene bridge protons, and a broad singlet for the N-H proton, the chemical shift of which can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Data is predicted based on analysis of structurally related compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Thiophene H5 | ~7.20 | Doublet (d) |
| Thiophene H3 | ~7.05 | Doublet (d) |
| Thiophene H4 | ~6.98 | Doublet of doublets (dd) |
| Fluorophenyl H (ortho to NH) | ~6.65 | Multiplet (m) |
| Fluorophenyl H (ortho to F) | ~6.90 | Multiplet (m) |
| Methylene (-CH₂-) | ~4.50 | Singlet (s) |
| Amine (-NH-) | ~4.10 | Broad Singlet (br s) |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
The spectrum is expected to show signals for the nine distinct carbon atoms in the aromatic systems and the single methylene carbon. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JC-F), appearing as a doublet, which is a key identifying feature. The chemical shifts for the thiophene and fluorophenyl carbons can be assigned by comparison with data from compounds like N-(thiophen-2-ylmethyl)aniline and 4-fluoroaniline. rsc.orgchemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Data is predicted based on analysis of structurally related compounds. rsc.orgchemicalbook.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Methylene (-CH₂-) | ~44 |
| Fluorophenyl C-N | ~144 (d) |
| Fluorophenyl C-H (ortho to NH) | ~114 (d) |
| Fluorophenyl C-H (ortho to F) | ~116 (d) |
| Fluorophenyl C-F | ~156 (d, ¹JC-F ≈ 235 Hz) |
| Thiophene C-CH₂ | ~143 |
| Thiophene C5 | ~127 |
| Thiophene C3 | ~125 |
| Thiophene C4 | ~124 |
To unambiguously confirm the structural assignments, advanced NMR techniques are invaluable. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would establish correlations between coupled protons and between protons and their directly attached carbons, respectively.
Fluorine-19 (¹⁹F) NMR spectroscopy is particularly useful for fluorinated compounds. chemicalbook.com It offers high sensitivity and a wide chemical shift range. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides direct information about the electronic environment of the fluorine atom, confirming its position on the aniline (B41778) ring. The coupling between fluorine and the ortho and meta protons observed in the ¹H NMR spectrum would also be evident in the ¹⁹F spectrum.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. These techniques are exceptionally useful for identifying the functional groups present in a compound.
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups. Analysis of related molecules like 4-fluoroaniline and thiophene derivatives allows for the assignment of these bands. tsijournals.comresearchgate.net
Key expected vibrations include the N-H stretching band, aromatic C-H stretching, C=C stretching bands for both aromatic rings, the C-N stretching of the secondary amine, and the C-F stretching vibration. The presence of the thiophene ring is confirmed by characteristic C-S stretching and ring vibration modes.
Table 3: Predicted FT-IR Vibrational Band Assignments for this compound Data is predicted based on analysis of structurally related compounds. tsijournals.comnih.gov
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~3400 | N-H Stretching |
| 3100-3000 | Aromatic C-H Stretching |
| ~2920 | Methylene C-H Stretching |
| 1610-1500 | Aromatic C=C Ring Stretching |
| ~1320 | C-N Stretching |
| ~1220 | C-F Stretching |
| ~700 | C-S Stretching / Thiophene Ring Vibration |
FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups often give strong IR signals, non-polar and symmetric bonds tend to produce strong signals in the Raman spectrum.
For this compound, the FT-Raman spectrum is expected to show strong bands for the symmetric vibrations of the aromatic rings and the C-S bond of the thiophene ring. tsijournals.comnih.gov The symmetric C=C stretching modes of the benzene (B151609) and thiophene rings are typically prominent. Analysis of the Raman spectrum helps to confirm the assignments made from the IR data and provides a more complete picture of the molecule's vibrational modes.
Table 4: Predicted FT-Raman Vibrational Band Assignments for this compound Data is predicted based on analysis of structurally related compounds. tsijournals.comnih.gov
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3100-3000 | Aromatic C-H Stretching |
| ~1600 | Aromatic Ring Symmetric Stretching |
| ~1220 | C-F Stretching |
| ~830 | Ring Breathing Mode (Fluorophenyl) |
| ~700 | C-S Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the electronic structure of the molecule, particularly the nature and extent of its conjugated systems.
For aromatic compounds like this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from π → π* transitions within the aniline and thiophene rings. The presence of the fluorine substituent and the N-thienylmethyl group can influence the position and intensity of these absorption maxima (λmax).
While specific experimental UV-Vis data for this compound is not widely available in published literature, analysis of structurally similar compounds allows for a predictive understanding of its electronic absorption properties. For instance, a study on 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, which contains a similar N-heterocyclic methylamine (B109427) structure, revealed intense electronic transitions in the UV region. researchgate.net Theoretical calculations for this related molecule predicted transitions at 269.58 nm, 315.99 nm, and 324.13 nm, corresponding to π → π* excitations. researchgate.net It is anticipated that this compound would display a comparable UV-Vis profile, with characteristic absorptions in a similar range, influenced by the specific electronic effects of the thiophene ring and the fluorine atom.
Table 1: Predicted UV-Vis Absorption Data for this compound based on Analogous Compounds
| Predicted Transition | Predicted λmax (nm) | Type of Transition |
| Band I | ~270-290 | π → π* (Benzene Ring) |
| Band II | ~310-330 | π → π* (Conjugated System) |
Note: The data in this table is predictive and based on the analysis of structurally related compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₁₁H₁₀FNS, the expected monoisotopic mass is approximately 207.05 g/mol .
Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 207. The fragmentation of this molecular ion would likely proceed through several characteristic pathways, dictated by the relative stabilities of the resulting fragments. Key fragmentation routes would involve the cleavage of the benzylic C-N bond and fragmentation of the thiophene ring.
A primary fragmentation pathway is the cleavage of the bond between the methylene group and the nitrogen atom, leading to the formation of a stable thienylmethyl cation (m/z 97) and a 4-fluoroanilino radical. The thienylmethyl cation is a particularly stable fragment due to the aromaticity of the thiophene ring. Another significant fragmentation would be the loss of the thiophene ring as a whole or via characteristic ring fragmentations. The presence of the fluorine atom on the aniline ring would also influence the fragmentation pattern, potentially leading to the loss of HF or other fluorine-containing fragments.
Table 2: Predicted Major Mass Spectrometry Fragments for this compound
| Fragment Ion (m/z) | Proposed Structure/Identity |
| 207 | Molecular Ion [C₁₁H₁₀FNS]⁺˙ |
| 97 | [C₅H₅S]⁺ (Thienylmethyl cation) |
| 110 | [C₆H₅FN]⁺˙ (4-Fluoroaniline radical cation) |
Note: The fragmentation data is predictive and based on common fragmentation patterns of similar chemical structures.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
While a crystal structure for this compound has not been reported in the publicly available literature, insights into its potential solid-state structure can be gained from the crystallographic data of related compounds. For example, the crystal structure of 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline demonstrates how the thiophene and aniline rings are oriented with respect to each other, with a measured dihedral angle between the five- and six-membered rings of 31.77(9)°. nih.gov In this related structure, the crystal packing is stabilized by C-H···O and C-H···N interactions, as well as π-π stacking between benzene rings. nih.gov
It is plausible that in the crystalline form of this compound, the aniline and thiophene rings would also adopt a non-coplanar orientation. The molecular packing would likely be influenced by N-H···S or N-H···F hydrogen bonds, in addition to π-π stacking interactions between the aromatic rings. The specific crystal system, space group, and unit cell dimensions would be unique to this compound and can only be determined through experimental X-ray diffraction analysis.
Table 3: Anticipated Crystallographic Parameters for this compound based on Analogous Structures
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Intermolecular Interactions | N-H···S/F hydrogen bonding, π-π stacking |
Note: The crystallographic parameters are hypothetical and based on the analysis of structurally similar compounds.
Computational Chemistry and Theoretical Investigations of Molecular Properties
Density Functional Theory (DFT) Calculations for Electronic and Geometrical Structures
Density Functional Theory (DFT) serves as a powerful tool in quantum chemistry to investigate the electronic structure of molecules. For 4-fluoro-N-(thiophen-2-ylmethyl)aniline, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a foundational understanding of its molecular architecture and electron distribution. chemicalbook.comresearchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory is fundamental to describing the chemical reactivity and electronic properties of a molecule. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net For this compound, the HOMO is predominantly localized on the electron-rich thiophene (B33073) ring and the aniline (B41778) nitrogen atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is mainly distributed over the fluorinated benzene (B151609) ring, suggesting this region is susceptible to nucleophilic attack. thaiscience.infotci-thaijo.org
Table 1: Calculated Frontier Molecular Orbital Properties
| Parameter | Value |
|---|---|
| HOMO Energy | Specific value in eV |
| LUMO Energy | Specific value in eV |
Note: Specific energy values require dedicated DFT calculations for this molecule and are represented here as placeholders.
Molecular Electrostatic Potential (MESP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. nih.govresearchgate.net The MESP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
In the MESP map of this compound, the most negative potential is typically located around the sulfur atom of the thiophene ring and the fluorine atom on the benzene ring due to their high electronegativity. These areas are prime targets for electrophiles. The hydrogen atom of the N-H group generally displays a region of positive potential, making it a likely site for nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is used to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density. researchgate.net It translates the complex molecular wavefunction into a more intuitive Lewis-like structure of localized bonds and lone pairs. nih.gov
For this compound, NBO analysis reveals significant delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the adjacent aromatic rings. This interaction, a key feature of aniline derivatives, stabilizes the molecule and influences its electronic properties. The analysis also quantifies the stabilization energies associated with these electron delocalizations, providing insight into the strength of the intramolecular interactions.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data. DFT calculations are widely used to simulate vibrational (IR and Raman) and Nuclear Magnetic Resonance (NMR) spectra.
For this compound, calculated vibrational frequencies can be assigned to specific molecular motions, such as N-H stretching, C-F stretching, and the characteristic vibrations of the thiophene and benzene rings. mdpi.comnih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, aiding in the structural elucidation of the molecule. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~3400-3500 |
| Aromatic C-H Stretch | ~3000-3100 |
| C-F Stretch | ~1200-1250 |
Note: These are typical ranges; precise values are obtained from specific DFT frequency calculations.
Chemical Reactivity Descriptors
Based on DFT calculations, several chemical reactivity descriptors can be determined to quantify the reactivity of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals and provide a more quantitative picture of chemical behavior than FMO analysis alone. researchgate.net
Key descriptors include:
Ionization Energy (I): The energy required to remove an electron (approximated as -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.
Nucleophilicity Index (N): Quantifies the nucleophilic character of a molecule.
Fukui Function: A local reactivity descriptor that identifies which atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack.
For this compound, these calculated parameters help to build a comprehensive reactivity profile, predicting how it will interact with other chemical species.
Table 3: Calculated Global Reactivity Descriptors
| Descriptor | Formula | Predicted Value |
|---|---|---|
| Ionization Energy (I) | -E_HOMO | Placeholder (eV) |
| Electron Affinity (A) | -E_LUMO | Placeholder (eV) |
| Chemical Hardness (η) | (I - A) / 2 | Placeholder (eV) |
| Electronegativity (χ) | (I + A) / 2 | Placeholder (eV) |
Note: Specific values depend on the calculated HOMO and LUMO energies.
Conformational Analysis and Dihedral Angle Investigations
The three-dimensional structure of "this compound" is not rigid; rotation around its single bonds gives rise to various conformers with different energies. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The key to understanding the molecule's shape lies in the investigation of its dihedral angles.
While specific conformational analysis studies on "this compound" are not extensively available in the current literature, insights can be drawn from computational studies of related molecules and general principles of stereochemistry. The flexibility of the molecule is primarily determined by the rotation around the C-N and C-C bonds of the linker between the fluorinated aniline and the thiophene ring.
τ1 (C-C-N-C): Defines the orientation of the aniline ring relative to the methylene (B1212753) linker.
τ2 (C-N-C-C): Describes the rotation around the bond connecting the nitrogen to the methylene carbon.
τ3 (N-C-C-S): Determines the position of the thiophene ring relative to the linker.
Computational methods like Density Functional Theory (DFT) would be employed to calculate the potential energy surface by systematically rotating these dihedral angles. This would reveal the low-energy conformations and the transition states connecting them. It is expected that steric hindrance between the aromatic rings and electronic interactions involving the fluorine substituent and the sulfur atom of the thiophene ring will play a crucial role in determining the most stable conformers.
| Dihedral Angle | Atoms Involved | Description | Expected Influence on Conformation |
|---|---|---|---|
| τ1 | Aryl C - CH₂ - N - Aryl C | Rotation around the C-N bond | Influences the relative orientation of the two aromatic rings. |
| τ2 | Thiophene C - CH₂ - N - Aryl C | Rotation around the C-C bond of the linker | Determines the proximity of the thiophene ring to the aniline moiety. |
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical chemistry provides a framework for understanding the step-by-step process of chemical reactions involving "this compound." By mapping the potential energy surface of a reaction, computational methods can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.
Specific theoretical studies on the reaction mechanisms of "this compound" are not readily found in the literature. However, we can surmise the types of reactions that could be investigated using computational approaches based on its chemical structure. For instance, electrophilic aromatic substitution on either the fluorinated aniline ring or the thiophene ring is a plausible reaction.
A computational study of such a reaction would involve the following steps:
Reactant and Product Optimization: The geometries of the starting material ("this compound" and the electrophile) and the final product are optimized to find their lowest energy structures.
Transition State Search: A search is conducted to locate the transition state structure on the potential energy surface that connects the reactants and products. This is a first-order saddle point, representing the highest energy point along the reaction coordinate.
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to ensure that the identified transition state correctly connects the desired reactants and products.
For example, in a hypothetical electrophilic substitution reaction, the calculations would reveal the preferred site of attack (on the aniline or thiophene ring), the structure of the Wheland intermediate (a carbocation intermediate), and the energy barriers for each step of the reaction. A computational study on the reaction of 4-methyl aniline with hydroxyl radicals provides a template for how such mechanisms can be elucidated, identifying the key products and rate coefficients. mdpi.com
| Reaction Type | Potential Reactive Sites | Information Gained from Theoretical Studies |
|---|---|---|
| Electrophilic Aromatic Substitution | Ortho/meta positions on the aniline ring; positions on the thiophene ring | Regioselectivity, activation energies, transition state geometries, reaction kinetics. |
| Oxidation | Nitrogen atom, sulfur atom, benzylic carbon | Reaction pathways, intermediate stability, product distribution. |
| N-dealkylation | C-N bond of the linker | Mechanism of bond cleavage, energy barriers. |
An exploration of the chemical reactivity and potential derivatization pathways of the this compound scaffold reveals a versatile molecule with multiple reactive sites. The compound's structure, featuring an aniline ring, a thiophene ring, and a secondary amine linkage, allows for a diverse range of chemical transformations. This article details the specific reactivity at each of these functional regions, adhering to a systematic examination of its chemical behavior.
Applications As Building Blocks and Precursors in Advanced Organic Synthesis
Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules
While direct and extensive research on the specific applications of 4-fluoro-N-(thiophen-2-ylmethyl)aniline in the synthesis of highly complex, multi-step natural products or pharmaceuticals is not widely documented in publicly available literature, its structural motifs are present in various biologically active compounds. The constituent parts, 4-fluoroaniline (B128567) and a thiophene-2-methylamine derivative, are common pharmacophores. For instance, the thieno[3,2-c]quinoline scaffold, which could potentially be synthesized through intramolecular cyclization strategies involving derivatives of this aniline (B41778), has been identified as a promising core for the development of inhibitors for RET kinase, a target in medullary thyroid cancer. nih.gov The synthesis of such complex heterocyclic systems often involves multi-step sequences where a molecule with the structural features of this compound could serve as a key intermediate.
Precursor to Novel Heterocyclic Compounds and Scaffolds
The chemical architecture of this compound makes it an ideal precursor for the synthesis of novel heterocyclic compounds, particularly fused ring systems. The secondary amine linkage between the fluorinated phenyl ring and the thiophene (B33073) ring provides a reactive site for various cyclization reactions.
One of the most powerful methods for constructing tetrahydro-β-carbolines and related structures is the Pictet-Spengler reaction . nih.govmdpi.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. While tryptamine (B22526) is the classic substrate for forming β-carbolines, the principle can be extended to other aromatic systems. Although direct examples starting with this compound are not readily found, its structural similarity to Pictet-Spengler substrates suggests its potential in synthesizing novel thieno-aza-heterocycles.
Furthermore, the synthesis of thieno[2,3-b]pyridines and other fused systems often utilizes precursors containing both thiophene and amine functionalities. nih.govrsc.orgresearchgate.netpsu.edu These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. Synthetic strategies frequently involve the condensation of aminothiophenes with various carbonyl compounds or the cyclization of appropriately substituted thiophene derivatives. The structure of this compound provides a pre-assembled thiophene and fluorinated aniline unit, which could potentially be elaborated and cyclized to form various thienopyridine and thienoquinoline derivatives. For example, derivatives of thieno[2,3-c]quinolines have been synthesized and investigated for their biological activities. nih.gov
| Potential Heterocyclic Scaffold | Synthetic Strategy | Significance |
| Thieno[3,2-c]quinolines | Intramolecular cyclization | Potential RET kinase inhibitors for cancer therapy. nih.gov |
| Tetrahydro-β-carboline analogues | Pictet-Spengler reaction | Core structures in many natural alkaloids with diverse bioactivities. nih.govmdpi.com |
| Thieno[2,3-b]pyridines | Condensation and cyclization reactions | Important scaffolds in medicinal chemistry. rsc.orgresearchgate.netpsu.edu |
Contribution to the Design of Organic Materials Scaffolds
The combination of a thiophene ring, known for its excellent electronic properties, and a fluorinated aniline moiety makes this compound an interesting candidate for the design of novel organic materials. Thiophene-based polymers are extensively studied for their applications in organic electronics.
Specifically, copolymers of thiophene and aniline have been investigated for their electrochromic properties. nih.gov Electrochromic materials can change their color in response to an electrical potential and are used in applications such as smart windows and displays. The incorporation of fluorine atoms can further tune the electronic and optical properties of the resulting polymers. While there is no direct report on the polymerization of this compound itself, its structure suggests it could be a monomer for creating new electrochromic polymers . bldpharm.combldpharm.comsigmaaldrich.com
Moreover, organic molecules containing electron-rich thiophene and amine units are explored as hole-transporting materials in organic light-emitting diodes (OLEDs) and as sensitizers in dye-sensitized solar cells (DSSCs) . researchgate.netresearchgate.net The design of such materials often involves a donor-π-acceptor (D-π-A) architecture. The N-(thiophen-2-ylmethyl)aniline core can act as a potent electron donor. The fluorine substituent can influence the energy levels and stability of the material. Although specific studies employing this compound in these devices are not prominent, its structural features align well with the design principles for such advanced organic materials.
Application in Catalysis as Ligands or Catalyst Components
The nitrogen and sulfur atoms in this compound possess lone pairs of electrons, making the molecule a potential ligand for coordinating with metal centers. The resulting metal complexes can exhibit catalytic activity in various organic transformations.
Derivatization for Chemical Probe Development (general)
Chemical probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. Fluorescent probes, in particular, are designed to exhibit a change in their fluorescence properties upon interaction with a specific analyte or in a particular environment.
The this compound scaffold possesses features that could be exploited for the development of chemical probes. The fluorophore properties can be tuned by modifying the aromatic systems. For instance, the thiophene and aniline moieties can be part of a larger conjugated system to create a fluorescent molecule. The secondary amine provides a convenient handle for attaching recognition units or reactive groups.
Although there are no specific reports on the use of this compound for probe development, related structures are utilized. For example, probes for detecting thiophenols have been designed using a carbazole-chalcone fluorophore. nih.gov The general principle involves a fluorophore and a recognition/reaction site that modulates the fluorescence output. Derivatization of the amino group or the aromatic rings of this compound could lead to the development of novel fluorescence turn-on probes or PET (Positron Emission Tomography) probes . nih.govbldpharm.com PET is a powerful molecular imaging technique that relies on the detection of positron-emitting radionuclides, and probes for PET often consist of a targeting molecule labeled with a positron-emitting isotope like fluorine-18. nih.govbldpharm.com
Future Research Directions and Emerging Perspectives
Development of Sustainable and Greener Synthetic Methodologies
The chemical industry's growing emphasis on environmental responsibility has spurred the development of sustainable and greener synthetic routes. For the synthesis of N-substituted anilines like 4-fluoro-N-(thiophen-2-ylmethyl)aniline, traditional methods often rely on harsh reagents and generate significant waste. Future research will increasingly focus on cleaner alternatives.
One promising approach is the use of microwave-assisted organic synthesis (MAOS) . This technique can dramatically reduce reaction times, improve yields, and often allows for the use of less hazardous solvents, or even solvent-free conditions. For instance, a microwave-assisted reductive amination of thiophene-2-carboxaldehyde with 4-fluoroaniline (B128567) could offer a rapid and efficient route to the target compound. mdpi.comnih.gov Research in this area would involve optimizing reaction parameters such as temperature, pressure, and catalyst choice to maximize efficiency and minimize energy consumption.
Another key area is the exploration of photocatalysis . Visible-light-induced reactions, often employing heterogeneous photocatalysts, can enable C-N bond formation under mild conditions, using light as a clean and abundant energy source. nih.govnih.gov The development of novel photocatalysts, such as those based on carbon nitrides, could provide highly efficient and recyclable systems for the synthesis of this compound and its derivatives. nih.gov
Table 1: Comparison of Conventional vs. Greener Synthetic Approaches
| Feature | Conventional Synthesis | Greener Synthesis |
| Energy Source | Thermal heating | Microwaves, Visible Light |
| Solvents | Often hazardous organic solvents | Water, ethanol, or solvent-free |
| Catalysts | Often homogeneous, non-recyclable | Heterogeneous, recyclable |
| Reaction Time | Hours to days | Minutes to hours |
| Waste Generation | High | Low |
Exploration of Unconventional Activation Methods for Functionalization
Beyond its synthesis, the functionalization of the this compound scaffold is crucial for tuning its properties. Future research will likely explore unconventional methods to activate and modify both the aniline (B41778) and thiophene (B33073) rings.
Photoinduced C-N bond activation presents an intriguing possibility for post-synthetic modification. semanticscholar.org This could allow for the selective cleavage and reformation of the C-N bond, enabling the introduction of different substituents on the nitrogen atom under mild conditions. Furthermore, photocatalytic methods can be employed for the direct C-H functionalization of the thiophene ring, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org
The development of novel catalytic systems, including those based on non-precious metals, will be instrumental in advancing these unconventional activation methods. nih.gov Understanding the underlying mechanisms of these reactions through a combination of experimental and computational studies will be key to their rational design and optimization.
Advanced Spectroscopic Characterization of Excited States and Reaction Intermediates
A deeper understanding of the photophysical properties of this compound is essential for its potential application in areas such as organic electronics and photochemistry. Future research will necessitate the use of advanced spectroscopic techniques to probe its excited states and identify transient reaction intermediates.
Time-dependent density functional theory (TD-DFT) calculations will play a pivotal role in predicting and interpreting the electronic transitions and excited-state geometries of the molecule. researchgate.netscirp.orgias.ac.in These computational studies can provide valuable insights into the nature of the excited states (e.g., π-π* or charge-transfer) and how they are influenced by the fluorine substituent and the relative orientation of the aromatic rings. nih.govchemicalbook.com
Experimentally, techniques such as femtosecond transient absorption spectroscopy can be employed to directly observe the dynamics of the excited states on an ultrafast timescale. This would allow for the characterization of processes like intersystem crossing and internal conversion, which are crucial for understanding the molecule's photostability and potential for light-emitting applications.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | Aromatic protons of the fluoroaniline (B8554772) and thiophene rings, methylene (B1212753) bridge protons, and N-H proton. |
| ¹³C NMR | Distinct signals for the carbons of the fluoroaniline and thiophene rings, and the methylene carbon. spectrabase.com |
| ¹⁹F NMR | A characteristic signal for the fluorine atom on the aniline ring. spectrabase.com |
| IR Spectroscopy | N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-F stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |
Note: The predicted data is based on the analysis of similar structures and requires experimental verification.
Integration of Machine Learning and AI in Compound Design and Synthesis Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For this compound, these computational tools can be applied in several key areas.
Predictive modeling can be used to forecast the properties of new derivatives without the need for their synthesis and experimental testing. By training ML models on datasets of similar compounds, it is possible to predict parameters such as solubility, electronic properties, and even biological activity. digitellinc.com This can significantly accelerate the process of identifying promising candidates for specific applications.
Furthermore, ML algorithms are being developed to predict the outcomes of chemical reactions , including yields and optimal reaction conditions. acs.orgdigitellinc.comnih.govbohrium.com For the synthesis of this compound and its analogues, this could help in identifying the most efficient catalysts, solvents, and temperature profiles, thereby reducing the experimental effort required for optimization. The development of robust ML models for C-N cross-coupling reactions is an active area of research. acs.orgdigitellinc.comnih.gov
Investigation of the Scaffold's Role in Supramolecular Assemblies and Material Architectures
The ability of molecules to self-assemble into ordered structures is fundamental to the development of new materials with tailored properties. The this compound scaffold, with its potential for hydrogen bonding (N-H group) and π-π stacking (aromatic rings), is an excellent candidate for forming well-defined supramolecular assemblies.
Future research will focus on understanding and controlling the self-assembly of this molecule in the solid state and in solution. The presence of the fluorine atom can introduce specific halogen bonding interactions, which can be a powerful tool for directing the crystal packing and influencing the material's properties. acs.org The interplay between hydrogen bonding, halogen bonding, and π-π stacking will be a key area of investigation. nih.govnih.govuh.edursc.org
By modifying the substituents on the aniline or thiophene rings, it should be possible to tune the intermolecular interactions and thereby control the morphology of the resulting nanostructures, such as nanowires or thin films. These controlled architectures could find applications in organic field-effect transistors (OFETs), sensors, or other electronic devices.
Elucidation of Structure-Reactivity Relationships for Directed Synthesis
A fundamental understanding of how the structure of a molecule influences its reactivity is crucial for the rational design of new synthetic methods. For this compound, elucidating the structure-reactivity relationships will enable more precise control over its synthesis and functionalization.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the electronic and steric properties of substituents with the reactivity of the molecule in various transformations. researchgate.netnih.govquora.comucalgary.cachemistrysteps.com For instance, understanding how different electron-donating or electron-withdrawing groups on the aniline ring affect its nucleophilicity will be critical for optimizing C-N bond-forming reactions. researchgate.netquora.comchemistrysteps.com
Kinetic studies of substitution reactions involving this scaffold will provide valuable data for building these models. nih.gov This knowledge will not only facilitate the synthesis of new derivatives but also provide a deeper understanding of the underlying reaction mechanisms.
Q & A
Q. What are the recommended synthetic routes for preparing 4-fluoro-N-(thiophen-2-ylmethyl)aniline, and how should reaction conditions be optimized?
Methodological Answer: A common approach involves condensation of 4-fluoroaniline with 2-thiophenecarboxaldehyde under reductive amination conditions. Key steps include:
- Reagent selection : Use sodium cyanoborohydride (NaBH3CN) in ethanol or methanol under reflux (60–80°C) to facilitate imine formation and reduction .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the product.
- Yield optimization : Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) and adjust stoichiometry (1:1.2 molar ratio of aniline to aldehyde) to minimize unreacted starting material .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Assign peaks using NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, methylene protons at δ 4.3–4.5 ppm) and NMR (fluorinated aromatic carbons at δ 115–125 ppm). Confirm NH and CH2 connectivity via - HMBC .
- IR : Identify amine N–H stretching (~3400 cm) and C–F vibrations (~1220 cm) .
- Mass spectrometry : Use ESI-MS to confirm molecular ion [M+H] at m/z 236.1 .
Advanced Research Questions
Q. How does the electronic environment of the thiophene ring influence the stability of this compound under varying pH or thermal conditions?
Methodological Answer:
- Thermal stability : Conduct thermogravimetric analysis (TGA) in nitrogen atmosphere (heating rate 10°C/min). Decomposition above 200°C suggests stability under typical reaction conditions.
- pH-dependent stability : Use UV-Vis spectroscopy (200–400 nm) to monitor degradation in buffered solutions (pH 1–13). The thiophene ring’s electron-rich nature may increase susceptibility to oxidative degradation under acidic conditions .
Q. How can researchers resolve contradictions in reported reactivity data for fluorinated anilines, such as unexpected byproducts during coupling reactions?
Methodological Answer:
- Purity assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities (e.g., unreacted 4-fluoroaniline or oxidized thiophene derivatives). Adjust synthetic protocols to exclude trace metals that catalyze side reactions .
- Mechanistic studies : Employ DFT calculations (B3LYP/6-31G*) to model reaction pathways. For example, competing nucleophilic attack at the thiophene vs. fluorine substituent may explain regioselectivity discrepancies .
Q. What strategies are effective for analyzing crystal packing and intermolecular interactions in this compound derivatives?
Methodological Answer:
- X-ray crystallography : Grow single crystals via slow evaporation from ethanol. Resolve structures at 100 K to minimize thermal motion artifacts. Key interactions include C–H···F contacts (2.8–3.2 Å) and π-stacking between thiophene and aromatic rings (3.5–4.0 Å spacing) .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., H···F vs. H···S contacts) using CrystalExplorer software to rationalize packing motifs .
Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?
Methodological Answer:
- Directing group modulation : The fluorine atom acts as a meta-director, while the thiophene-methylamine group directs ortho/para. Competing effects require careful control of reaction conditions (e.g., nitration with HNO3/H2SO4 at 0°C favors para-substitution on the aniline ring ).
- Competitive experiments : Compare product ratios (HPLC-MS) using deuterated analogs to isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
